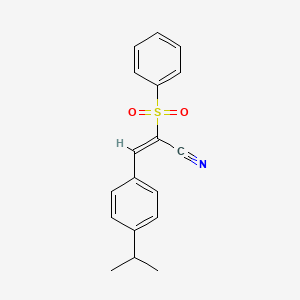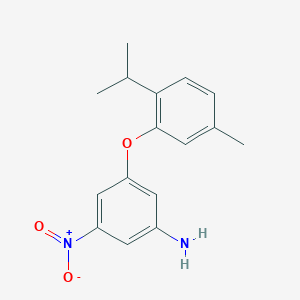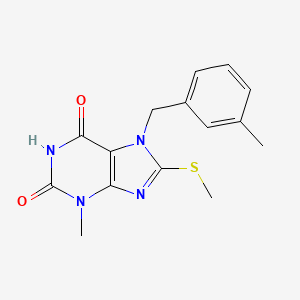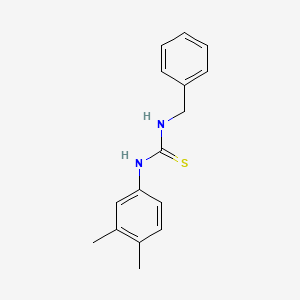
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as IPSU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a nitrile-based compound that is synthesized through specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile acts as an inhibitor of specific ion channels, such as the voltage-gated sodium channels. It binds to the channel and prevents the influx of sodium ions, which is necessary for the propagation of action potentials. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have specific effects on ion channels in the nervous system. It has been shown to have inhibitory effects on voltage-gated sodium channels, which are important for action potential generation and propagation. This results in a decrease in neuronal excitability and can lead to a reduction in pain and seizures.
Advantages and Limitations for Lab Experiments
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has several advantages for use in lab experiments. It is a highly specific inhibitor of voltage-gated sodium channels, which allows for precise targeting of these channels in experiments. It is also stable and can be easily synthesized in high purity. However, 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has limitations in that it is not effective against all types of sodium channels and may have off-target effects on other ion channels.
Future Directions
Include exploring its potential applications in the treatment of pain and epilepsy, as well as its use as a tool for studying the structure and function of ion channels. Further studies can also be conducted to investigate the potential off-target effects of 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile and to develop more specific inhibitors of voltage-gated sodium channels.
Synthesis Methods
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with phenylsulfonyl chloride to form a sulfonate intermediate. This intermediate is then reacted with acrylonitrile in the presence of a palladium catalyst to form 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile. The synthesis method is efficient and yields high purity 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile.
Scientific Research Applications
3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have inhibitory effects on specific ion channels, such as the voltage-gated sodium channels, and has potential applications in the treatment of pain and epilepsy. 3-(4-isopropylphenyl)-2-(phenylsulfonyl)acrylonitrile has also been studied for its potential use as a tool for studying the structure and function of ion channels.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-14(2)16-10-8-15(9-11-16)12-18(13-19)22(20,21)17-6-4-3-5-7-17/h3-12,14H,1-2H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOZKRBGFPFCE-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)


![N-(4-methyl-2-pyrimidinyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5704902.png)


![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-furamide](/img/structure/B5704912.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)

![N~2~-[4-(dimethylamino)phenyl]-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5704954.png)
![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5704960.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5704962.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5704981.png)